molecular formula C16H16BrNO4 B15231260 3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate

3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate

Cat. No.: B15231260
M. Wt: 366.21 g/mol
InChI Key: RKLILUFUIJONMR-UHFFFAOYSA-N
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Description

3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate is a chemical compound with the molecular formula C16H16BrNO4 and a molecular weight of 366.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the bromination of a quinoline derivative followed by esterification to introduce the ethyl and isopropyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The quinoline ring system is known to interfere with DNA synthesis and function, which can be exploited in anticancer and antimicrobial therapies .

Comparison with Similar Compounds

3-Ethyl 6-isopropyl 4-bromoquinoline-3,6-dicarboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

3-O-ethyl 6-O-propan-2-yl 4-bromoquinoline-3,6-dicarboxylate

InChI

InChI=1S/C16H16BrNO4/c1-4-21-16(20)12-8-18-13-6-5-10(7-11(13)14(12)17)15(19)22-9(2)3/h5-9H,4H2,1-3H3

InChI Key

RKLILUFUIJONMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(=O)OC(C)C

Origin of Product

United States

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